Noviflumuron

Description

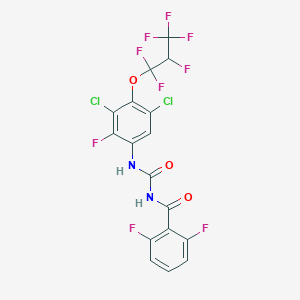

Structure

3D Structure

Properties

IUPAC Name |

N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7Cl2F9N2O3/c18-5-4-8(29-15(32)30-13(31)9-6(20)2-1-3-7(9)21)11(22)10(19)12(5)33-17(27,28)14(23)16(24,25)26/h1-4,14H,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYGAJLZOJPJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7Cl2F9N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034774 | |

| Record name | Noviflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121451-02-3 | |

| Record name | Noviflumuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121451-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noviflumuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121451023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noviflumuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVIFLUMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E99C7TUW20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Noviflumuron on Chitin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noviflumuron, a member of the benzoylurea (B1208200) class of insecticides, is a potent insect growth regulator that disrupts the synthesis of chitin (B13524), a critical component of the insect exoskeleton. This disruption leads to failed molting and subsequent mortality. This technical guide provides a comprehensive overview of the molecular and biochemical mechanisms underlying this compound's mode of action. While direct enzymatic inhibition data (IC50/Ki) for this compound on chitin synthase is not extensively published, a strong body of evidence from resistance studies points to the direct interaction with chitin synthase 1 (CHS1) as the primary target. This document summarizes key quantitative efficacy data, details relevant experimental protocols, and provides visual diagrams of the implicated biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in insecticide development and resistance management.

Core Mechanism of Action: Inhibition of Chitin Synthesis

This compound's primary mode of action is the inhibition of chitin synthesis in insects.[1][2] Chitin, a long-chain polymer of N-acetylglucosamine, is a vital structural component of the insect's cuticle, providing physical support and protection. The synthesis of chitin is a complex enzymatic process, and its disruption is catastrophic for the insect, particularly during the molting process (ecdysis).[3]

Insects exposed to this compound are unable to form a proper new cuticle.[3] This results in a number of lethal effects, including:

-

Abortive Molting: The insect is unable to shed its old exoskeleton or the newly formed one is too weak to withstand the pressures of molting, leading to rupture and death.[3]

-

Deformed Cuticle: The resulting cuticle is thin, brittle, and lacks the necessary structural integrity.

-

Increased Water Loss: A compromised cuticle leads to excessive water loss and desiccation.

-

Reproductive Effects: In some insects, such as the German cockroach, this compound has been shown to reduce the production of viable eggs.[4]

The Molecular Target: Chitin Synthase 1 (CHS1)

While early research on benzoylureas was unable to demonstrate direct inhibition of chitin synthase in cell-free systems, recent genetic and molecular studies have provided compelling evidence that chitin synthase 1 (CHS1) is the direct molecular target.[1] This understanding has been significantly advanced through the study of insecticide resistance.

Mutations in the gene encoding for CHS1 have been strongly linked to high levels of resistance to benzoylurea insecticides in various insect species.[5] These mutations are thought to alter the binding site of the insecticide on the enzyme, thereby reducing its inhibitory effect. This provides strong evidence for a direct interaction between benzoylureas like this compound and the chitin synthase enzyme.

Biochemical Pathway Disruption

The biosynthesis of chitin begins with trehalose, the primary sugar in insect hemolymph, and proceeds through a series of enzymatic steps to produce the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). Chitin synthase then catalyzes the polymerization of UDP-GlcNAc into chitin chains.

This compound is believed to interfere with the final step of this pathway, the polymerization of UDP-GlcNAc by chitin synthase. The precise mechanism of inhibition is thought to be non-competitive, meaning it does not bind to the same active site as the UDP-GlcNAc substrate. Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.

Quantitative Data on this compound Efficacy

| Parameter | Insect Species | Value | Reference |

| Ovicidal Activity (LC50) | Pectinophora gossypiella (Pink Bollworm) | 0.188 ppm | [6][7] |

| Larvicidal Activity (LC50) | Pectinophora gossypiella (Pink Bollworm) | 0.342 ppm | [6] |

| Comparative Potency | Reticulitermes flavipes (Eastern Subterranean Termite) | 2- to 3-fold more potent than hexaflumuron (B1673140) (based on systemic dose) | [8] |

| Half-life in Termites | Reticulitermes flavipes | ~29 days | [8] |

| Half-life of Hexaflumuron | Reticulitermes flavipes | 8-9 days | [8] |

| Comparative Efficacy Against Termites |

| This compound demonstrates significantly greater potency and faster speed of action compared to hexaflumuron against Reticulitermes flavipes.[8] |

| In laboratory studies, 10,000 ppm this compound-treated paper induced more rapid mortality than hexaflumuron-treated paper.[5] |

| The systemic dose of this compound required to cause toxicity in R. flavipes is at least two- to three-fold less than that of hexaflumuron.[8] |

| The faster activity of this compound is attributed to a combination of its slower clearance from the termite's body and its greater intrinsic activity.[8] |

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay (Adapted for this compound)

This protocol describes a non-radioactive, high-throughput microplate assay to determine the in vitro inhibitory effect of this compound on chitin synthase activity.

Materials:

-

Insect tissue rich in chitin synthase (e.g., midguts from last instar larvae)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

This compound stock solution (in a suitable solvent like DMSO)

-

UDP-N-acetylglucosamine (UDP-GlcNAc) substrate solution

-

Wheat Germ Agglutinin (WGA)-coated 96-well plates

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Dissect the insect tissue and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

The supernatant, containing the crude enzyme extract, can be used directly or further purified.

-

-

Assay:

-

Add serial dilutions of this compound (and a solvent control) to the wells of the WGA-coated plate.

-

Add the enzyme preparation to each well.

-

Initiate the reaction by adding the UDP-GlcNAc substrate.

-

Incubate the plate at an optimal temperature for a defined period to allow for chitin synthesis.

-

Wash the plate to remove unbound reagents.

-

Add WGA-HRP conjugate and incubate.

-

Wash the plate again and add the HRP substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Quantification of Chitin Content in this compound-Treated Insects

This protocol outlines a method to quantify the chitin content in insects following exposure to this compound, which can be used to assess the in vivo impact on chitin synthesis.

Materials:

-

Insects treated with this compound and control insects.

-

Reagents for chitin extraction (e.g., strong acid or alkali).

-

Reagents for colorimetric or fluorometric quantification of glucosamine (B1671600) (the monomer of chitin).

-

Spectrophotometer or fluorometer.

Procedure:

-

Sample Preparation:

-

Collect and weigh the treated and control insects.

-

Dry the insects to a constant weight.

-

Grind the dried insects into a fine powder.

-

-

Chitin Extraction and Hydrolysis:

-

Perform a chemical extraction to isolate the chitin from other components of the insect cuticle. This typically involves treatment with strong acid (e.g., HCl) or alkali (e.g., NaOH) to remove proteins and other materials.[9]

-

Hydrolyze the extracted chitin to its monomer, glucosamine, using strong acid.[9]

-

-

Quantification:

-

Quantify the amount of glucosamine in the hydrolysate using a suitable method, such as a colorimetric assay (e.g., the Elson-Morgan method) or a fluorometric assay.

-

Generate a standard curve using known concentrations of glucosamine.

-

-

Data Analysis:

-

Calculate the chitin content in the insect samples based on the amount of glucosamine measured and the standard curve. The chitin content is typically expressed as a percentage of the dry weight of the insect.

-

Visualizations

Caption: Simplified biochemical pathway of chitin synthesis and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating the effects of this compound on chitin synthesis.

Caption: Logical relationship illustrating the mechanism of target-site resistance to this compound.

Conclusion

This compound is a highly effective insect growth regulator that targets the essential process of chitin synthesis. While the precise molecular interactions are still a subject of ongoing research, the current body of evidence strongly supports the direct inhibition of chitin synthase 1 as the primary mechanism of action. The quantitative data on its efficacy, particularly its superior performance compared to other chitin synthesis inhibitors in certain insect species, underscores its importance in pest management. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific biochemical and molecular effects of this compound, which will be crucial for the development of novel insecticides and the management of insecticide resistance.

References

- 1. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [arca.fiocruz.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. icup.org.uk [icup.org.uk]

- 6. saspublishers.com [saspublishers.com]

- 7. Ovicidal activities and developmental effects of the chitin synthesis inhibitors, this compound and Novaluron, on the pink bollworm Pectinophora gossypiella (Saunders) (Lepidoptera: Gelechiidae) | SAS Publisher [saspublishers.com]

- 8. Laboratory performance and pharmacokinetics of the benzoylphenylurea this compound in eastern subterranean termites (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gerhardt.de [gerhardt.de]

Noviflumuron: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noviflumuron is a potent benzoylurea (B1208200) insecticide that acts as an insect growth regulator.[1] It is highly effective against subterranean termites and other structural pests by inhibiting chitin (B13524) synthesis, a critical component of the insect exoskeleton.[1][2] This disruption of the molting process ultimately leads to the insect's death.[2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and representative experimental protocols for its synthesis and analysis.

Chemical Structure and Identification

This compound, with the IUPAC name N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide, is a complex organofluorine compound.[3][4] Its structure is characterized by a central urea (B33335) linkage between a 2,6-difluorobenzoyl group and a substituted phenyl ring containing chlorine, fluorine, and a hexafluoropropoxy group.[3][4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide[3][4] |

| CAS Number | 121451-02-3[3][4][5] |

| Molecular Formula | C₁₇H₇Cl₂F₉N₂O₃[3][4] |

| Molecular Weight | 529.1 g/mol [3][4][5] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F[4] |

| InChI Key | YTYGAJLZOJPJGH-UHFFFAOYSA-N[4][5] |

Physicochemical Properties

This compound is an odorless, white crystalline solid with low water solubility and a high melting point.[2] These properties contribute to its persistence in baiting systems and targeted delivery to pests.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | -43.8 °C[6] |

| Boiling Point | 81.6 °C[6] |

| Water Solubility | Very low[2] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.94[5] |

| Vapor Pressure | Very low |

Mechanism of Action: Chitin Synthesis Inhibition

This compound's mode of action is the inhibition of chitin synthesis, specifically targeting the enzyme chitin synthase (CHS1).[1][7] Chitin is a long-chain polymer of N-acetylglucosamine, which is an essential structural component of an insect's exoskeleton and the peritrophic matrix of the midgut.[5][8] By inhibiting chitin synthase, this compound prevents the proper formation of the new cuticle during molting.[2] This results in an inability to shed the old exoskeleton, leading to developmental failure and death.[2]

Below is a diagram illustrating the generalized insect chitin biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of benzoylurea insecticides like this compound. It is important to note that the exact commercial synthesis of this compound is proprietary.[7]

General Synthesis of Benzoylurea Compounds

The synthesis of benzoylurea compounds typically involves the reaction of a substituted benzoyl isocyanate with a corresponding substituted aniline (B41778).

Reaction Scheme:

Methodology:

-

Preparation of 2,6-Difluorobenzoyl Isocyanate: 2,6-difluorobenzamide (B103285) is dissolved in a suitable solvent (e.g., dichloroethane) and treated with oxalyl chloride. The mixture is heated to facilitate the condensation reaction to form the isocyanate. The resulting isocyanate can be purified by distillation under reduced pressure.

-

Synthesis of the Substituted Aniline: The synthesis of the aniline precursor, 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, is a multi-step process that is not detailed in publicly available literature.

-

Condensation Reaction: The purified 2,6-difluorobenzoyl isocyanate is dissolved in a second solvent and reacted with the substituted aniline under heating to yield the final benzoylurea product, this compound.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the final product of high purity.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of benzoylurea insecticides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following is a representative protocol adapted from a method for the similar compound, Novaluron.[9]

Experimental Workflow:

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity series or equivalent, equipped with a UV-VIS detector and autosampler.[9]

-

Column: Eclipse C18, 250 x 4.6 mm, 5 µm particle size.[9]

-

Mobile Phase: Acetonitrile:Water (65:35 v/v).[9]

-

Flow Rate: 1.5 mL/min.[9]

-

Detection Wavelength: 260 nm.[9]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: A stock solution of analytical grade this compound is prepared in acetonitrile. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 500 ppm.

-

Sample Preparation: An accurately weighed amount of the technical grade or formulated product is dissolved in a known volume of acetonitrile to achieve a concentration within the calibration range. The sample is sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter.

-

Analysis: The standard solutions and the sample solution are injected into the HPLC system.

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Efficacy and Application

This compound is primarily formulated as a bait for the control of subterranean termites.[10][11] Laboratory and field studies have demonstrated its high potency and faster action compared to other chitin synthesis inhibitors like hexaflumuron.[12] It is effective at low concentrations and has a long half-life in termites, contributing to its efficacy in colony elimination.[12]

Conclusion

This compound is a highly effective and specialized insecticide with a well-defined mechanism of action. Its chemical structure and physicochemical properties are optimized for its use in targeted baiting systems for termite control. The representative experimental protocols provided in this guide offer a basis for the synthesis and analysis of this important compound in a research setting. Further research into the specific interactions of this compound with chitin synthase could provide insights for the development of next-generation insect growth regulators.

References

- 1. mdpi.com [mdpi.com]

- 2. icup.org.uk [icup.org.uk]

- 3. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 4. EP0226642A1 - Benzoylurea derivatives, process for their preparation, and insecticides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeb.co.in [jeb.co.in]

- 8. Insect chitin synthases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tianjindaxuexuebao.com [tianjindaxuexuebao.com]

- 10. researchgate.net [researchgate.net]

- 11. canada.ca [canada.ca]

- 12. Laboratory performance and pharmacokinetics of the benzoylphenylurea this compound in eastern subterranean termites (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Noviflumuron: A Technical Guide for Chemical Researchers

Introduction

Noviflumuron, a potent benzoylurea (B1208200) insecticide, is a key active ingredient in termite control systems. Its efficacy lies in the inhibition of chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton, leading to failed molting and eventual death of the termite. This technical guide provides a comprehensive overview of the plausible synthesis pathway for this compound, designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. While specific proprietary details of the industrial manufacturing process are not publicly available, this document outlines the core chemical reactions and methodologies based on established principles of benzoylurea insecticide synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide |

| Molecular Formula | C₁₇H₇Cl₂F₉N₂O₃ |

| Molar Mass | 529.14 g/mol |

| CAS Number | 121451-02-3 |

Proposed Synthesis Pathway

The synthesis of this compound, like other benzoylurea insecticides such as Lufenuron and Novaluron, can be logically divided into two main stages: the preparation of the key substituted aniline (B41778) intermediate and its subsequent reaction to form the final urea (B33335) linkage.

Stage 1: Synthesis of the Anilino Intermediate

The first stage focuses on the synthesis of 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. This multi-step process likely begins with a substituted dichlorofluorophenol, which then undergoes etherification followed by nitration and subsequent reduction to yield the target aniline.

Stage 2: Formation of the Urea Linkage

The final step in the synthesis of this compound involves the formation of the characteristic urea bridge. This is typically achieved by reacting the substituted aniline intermediate with 2,6-difluorobenzoyl isocyanate. This isocyanate is a common reagent in the synthesis of many benzoylurea insecticides.

The overall proposed synthesis pathway is depicted in the following diagram:

Caption: Proposed two-stage synthesis pathway for this compound.

Generalized Experimental Protocols

The following are generalized experimental protocols for the key reactions in the proposed synthesis of this compound. These are based on analogous syntheses of other benzoylurea insecticides and should be adapted and optimized for specific laboratory conditions.

Synthesis of 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (Anilino Intermediate)

-

Etherification: The starting substituted dichlorofluorophenol is reacted with hexafluoropropylene in the presence of a suitable base (e.g., potassium carbonate or triethylamine) in an aprotic polar solvent (e.g., dimethylformamide or acetonitrile). The reaction is typically carried out under pressure and at an elevated temperature. Progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified to yield the hexafluoropropoxy-substituted benzene (B151609) derivative.

-

Nitration: The product from the etherification step is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be strictly controlled to prevent over-nitration and side reactions. The nitrated product is then isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

-

Reduction: The nitro group of the intermediate is reduced to an amino group. Common reduction methods include catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., using iron or tin in acidic media). The resulting aniline is then purified by distillation or recrystallization.

Synthesis of this compound

-

Preparation of 2,6-difluorobenzoyl isocyanate: This key reagent can be prepared by reacting 2,6-difluorobenzamide (B103285) with oxalyl chloride or a similar phosgenating agent in an inert solvent.

-

Urea Formation: The synthesized 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is dissolved in an anhydrous aprotic solvent (e.g., toluene (B28343) or dichloromethane). To this solution, an equimolar amount of 2,6-difluorobenzoyl isocyanate is added dropwise, typically at room temperature. The reaction is usually exothermic and may require cooling to maintain a controlled temperature. The reaction progress is monitored by TLC or HPLC.

-

Isolation and Purification: Upon completion of the reaction, the product, this compound, often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain a product of high purity.

Data Presentation

While specific quantitative data for the synthesis of this compound is proprietary, the following table provides a template for recording and comparing key reaction parameters during process development and optimization.

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Etherification | Substituted Phenol, Hexafluoropropylene | Base | Aprotic Polar Solvent | ||||

| Nitration | Etherified Intermediate | HNO₃, H₂SO₄ | |||||

| Reduction | Nitrated Intermediate | Reducing Agent | |||||

| Urea Formation | Aniline Intermediate, Isocyanate | Aprotic Solvent |

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic chemistry principles. The key to a successful synthesis lies in the efficient preparation of the highly substituted aniline intermediate and its subsequent clean conversion to the final benzoylurea product. The generalized protocols and pathways outlined in this guide provide a solid foundation for researchers and scientists working on the synthesis of this compound and other related insecticidal compounds. Further research and development would be required to optimize reaction conditions, maximize yields, and ensure the scalability of the process for industrial production.

Noviflumuron CAS number and molecular formula

CAS Number: 121451-02-3 Molecular Formula: C₁₇H₇Cl₂F₉N₂O₃

This technical guide provides an in-depth overview of Noviflumuron, an insect growth regulator of the benzoylurea (B1208200) class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, physicochemical properties, toxicological data, environmental fate, and relevant experimental protocols.

Core Compound Information

This compound is a white, odorless solid primarily used as the active ingredient in termite control products, most notably in the Sentricon® Termite Colony Elimination System.[1] It is registered as a "reduced-risk" pesticide by the U.S. Environmental Protection Agency (EPA) due to its low impact on human health and low toxicity to non-target organisms.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 529.14 g/mol | --INVALID-LINK-- |

| Melting Point | 153-154 °C | --INVALID-LINK-- |

| Water Solubility | 0.194 mg/L (at 20°C) | --INVALID-LINK-- |

| Vapor Pressure | 2.20 x 10⁻¹⁰ mm Hg (at 20°C) | --INVALID-LINK-- |

| Log P (Octanol/Water) | 4.94 (at 20°C) | --INVALID-LINK-- |

Mechanism of Action: Chitin (B13524) Synthesis Inhibition

This compound acts as an insect growth regulator by disrupting the synthesis of chitin, a crucial component of an insect's exoskeleton.[1][2] This disruption occurs during the molting process, preventing juvenile insects from successfully developing into adults, which ultimately leads to their death.[2] The benzoylurea class of insecticides is thought to specifically inhibit the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.

Signaling Pathway: Insect Chitin Biosynthesis

The following diagram illustrates the simplified chitin biosynthesis pathway in insects and the point of inhibition by this compound.

Caption: Simplified pathway of insect chitin biosynthesis and inhibition by this compound.

Toxicological Profile

This compound exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

| Metric | Species | Value | Reference |

| Acute Oral LD50 | Rat | > 5000 mg/kg | --INVALID-LINK-- |

| Acute Dermal LD50 | Rabbit | > 5000 mg/kg | --INVALID-LINK-- |

| Acute Inhalation LC50 | Rat | > 5.24 mg/L | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Minimally irritating | --INVALID-LINK-- |

| Skin Irritation | Rabbit | Non-irritating | --INVALID-LINK-- |

| Dermal Sensitization | Guinea Pig | Not a sensitizer | --INVALID-LINK-- |

Ecotoxicology and Environmental Fate

While generally having a low environmental impact due to its targeted application in bait stations, this compound can be highly toxic to aquatic invertebrates.[1]

Aquatic Toxicity

| Species | Endpoint | Value | Reference |

| Daphnia magna (Water flea) | 48h EC50 | 0.0003 mg/L | --INVALID-LINK-- |

| Lepomis macrochirus (Bluegill sunfish) | 96h LC50 | > 2.0 mg/L | --INVALID-LINK-- |

| Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | > 2.00 mg/L | --INVALID-LINK-- |

Environmental Fate

| Property | Value/Characteristic | Reference |

| Soil Mobility | Immobile (Kd values: 859-7,828) | --INVALID-LINK-- |

| Biodegradation in Soil | Slowly biodegradable; moderately persistent | [1] |

| Hydrolysis | Stable at neutral to acidic pH; degrades at alkaline pH (half-life of 19 days) | --INVALID-LINK-- |

| Bioaccumulation Potential | High (BCF > 3000 or Log Pow between 5 and 7) | --INVALID-LINK-- |

Experimental Protocols

Termite Efficacy Bioassay (No-Choice Feeding Test)

This protocol is a generalized procedure for evaluating the efficacy of this compound-treated bait against subterranean termites.

1. Materials:

-

Termite colonies (e.g., Reticulitermes flavipes)

-

Plastic containers with lids

-

Washed sand

-

Distilled water

-

Bait matrix (e.g., refined cellulose)

-

This compound (technical grade)

-

Acetone (B3395972) (solvent)

-

Analytical balance

-

Drying oven

2. Bait Preparation:

-

Prepare a stock solution of this compound in acetone at the desired concentration (e.g., 0.5% w/w).

-

Evenly apply the this compound solution to the bait matrix and allow the acetone to evaporate completely in a fume hood.

-

Prepare an untreated control bait matrix with acetone only.

3. Experimental Setup:

-

Add a layer of washed sand to each plastic container and moisten with distilled water.

-

Place a pre-weighed amount of the treated or untreated bait matrix into each container.

-

Introduce a known number of termite workers (e.g., 100) into each container.

-

Maintain the containers in a controlled environment (e.g., 25°C and >80% relative humidity) in darkness.

4. Data Collection and Analysis:

-

At predetermined intervals (e.g., 2, 4, 6, and 8 weeks), destructively sample the containers.

-

Record the number of surviving and dead termites to calculate mortality rates.

-

Remove the remaining bait matrix, clean off any debris, dry in an oven, and re-weigh to determine the amount of bait consumed.

-

Statistically analyze the mortality and consumption data to evaluate the efficacy of the this compound treatment compared to the control.

Experimental Workflow for Termite Bioassay

Caption: Workflow for a laboratory-based termite efficacy bioassay of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Noviflumuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Noviflumuron, a benzoylphenyl urea (B33335) chitin (B13524) synthesis inhibitor. The information is intended to support research, development, and application of this compound in various scientific contexts.

Physicochemical Properties of this compound

This compound, with the chemical name N-[[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide, is an insect growth regulator.[1][2] It functions by disrupting the synthesis of chitin, a crucial component of an insect's exoskeleton, thereby preventing successful molting.[1][2][3][4] It is characterized as a crystalline, odorless white solid with a high melting point and low vapor pressure.[1][3]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₇Cl₂F₉N₂O₃ | [5] |

| Molecular Weight | 529.1 g/mol | [2][5] |

| CAS Registry Number | 121451-02-3 | [5][6] |

| Melting Point | 156.2°C (range of 155-157°C) | [6] |

| Density | 1.88 g/cc at 20°C | [6] |

| pH | 6.31 at 23°C | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 4.94 | [7] |

Solubility Profile

This compound exhibits very low solubility in water, a characteristic that influences its environmental fate and bioavailability.[1][3] Its solubility is significantly higher in various organic solvents.

The solubility of this compound in water is minimal, which contributes to its low potential for leaching in soil environments.[1]

| Solvent | Temperature | pH | Solubility | Reference |

| Water | 20°C | 7 | 0.194 mg/L (1.94 x 10⁻⁴ g/L) | [6][8] |

This compound is considerably more soluble in a range of organic solvents. The following table summarizes its solubility in several common laboratory solvents at 20°C.

| Solvent | Solubility (g/L) | Reference |

| Acetone | 425 | [6][8] |

| Ethyl acetate | 290 | [6][8] |

| Methanol | 48.9 | [6][8] |

| Acetonitrile | 44.9 | [6] |

| 1,2-Dichloromethane | 20.7 | [6] |

| Heptane | 0.068 | [6] |

Stability Profile

This compound is moderately persistent in the environment and its stability is influenced by factors such as pH, microbial activity, and light exposure.[1]

Hydrolysis is a key degradation pathway for this compound, particularly under alkaline conditions.

| pH Condition | Stability | Half-life | Reference |

| Acidic to Neutral | Stable | Not specified | [9] |

| Alkaline | Degrades | 19 days | [9] |

Under elevated temperatures (50°C), hydrolysis leads to the formation of major degradates, including XDE-007 amide and XDE-007 DFBA.[9]

In soil, the primary route of dissipation for this compound is aerobic metabolism.[9] It is considered immobile in soil due to its strong binding to soil particles and low water solubility.[1][9] This immobility, combined with its high octanol-water partition coefficient, means it is unlikely to leach into groundwater.[9] The half-life of this compound in termites is significantly longer than that of its predecessor, hexaflumuron, ranging from 29 to 91 days.[3]

Due to its primary application method in enclosed, tamper-resistant bait stations, this compound is generally not exposed to sunlight, and therefore, photodegradation is not considered a significant dissipation pathway.[9]

Formulated as a solid bait, typically containing 0.5% active ingredient in a cellulose-based matrix, this compound demonstrates high stability under normal storage and use conditions.[1] Field studies have shown that the concentration of this compound in these baits remains stable for up to five years, and the aged bait retains its toxicity to termites.[10][11]

Mode of Action: Chitin Synthesis Inhibition

This compound acts as an insect growth regulator by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[2][3] This disruption prevents successful molting, leading to the death of immature insects.[2]

References

- 1. lincolnpestcontrol.com [lincolnpestcontrol.com]

- 2. Buy this compound | 121451-02-3 [smolecule.com]

- 3. icup.org.uk [icup.org.uk]

- 4. canada.ca [canada.ca]

- 5. This compound | C17H7Cl2F9N2O3 | CID 9828359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound [sitem.herts.ac.uk]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Noviflumuron mode of action as an insect growth regulator

An In-depth Technical Guide on the Mode of Action of Noviflumuron as an Insect Growth Regulator

Abstract

This compound, a benzoylphenyl urea (B33335) derivative, is a highly effective insect growth regulator (IGR) utilized primarily for the control of subterranean termites.[1][2] Its mode of action resides in the specific and potent inhibition of chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton.[2][3] This disruption prevents the successful completion of the molting process (ecdysis), leading to mortality.[1][4][5] As a slow-acting, non-repellent toxicant, this compound is ideal for use in baiting systems, allowing for horizontal transfer throughout a pest colony via social behaviors like trophallaxis (food sharing), ultimately leading to colony elimination.[1][6] This document provides a detailed examination of the biochemical mechanism, physiological impact, and efficacy of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: Chemical and Physical Properties

This compound [N-{((3,5-dichloro-2-fluoro-4(1,1,2,3,3,3-hexafluoropropoxy) phenyl)amino)carbonyl}-2,6-difluorobenzamide] is a crystalline, odorless white solid characterized by low water solubility and a high melting point.[1][3] Developed by Dow AgroSciences, it demonstrates a broader spectrum of control and faster activity compared to its predecessor, hexaflumuron (B1673140).[1] Its primary application is in termite baiting systems, such as the Sentricon® Termite Colony Elimination System, where it is formulated at low concentrations (typically 0.5%) into a cellulose-based matrix.[3][4]

Core Mechanism of Action: Chitin Synthesis Inhibition

The primary mode of action of this compound is the disruption of chitin biosynthesis.[3][4] Chitin is a long-chain polymer of N-acetylglucosamine and is the principal component of an insect's exoskeleton, providing structural integrity and protection.[3][7]

The Chitin Biosynthesis Pathway

In insects, chitin synthesis is a multi-step enzymatic process that occurs primarily in epidermal cells during the molting cycle.[8] The pathway begins with precursors like trehalose (B1683222) or glycogen (B147801) and culminates in the polymerization of N-acetylglucosamine units. The key enzyme in the final polymerization step is chitin synthase (CHS), a transmembrane enzyme that catalyzes the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine (UDP-GlcNAc) to a growing chitin chain.[7][8]

Disruption of Cuticle Formation

This compound is believed to specifically target and inhibit the chitin synthase enzyme.[1][9] By blocking this critical step, the insect is unable to produce the chitin necessary to form a new, functional procuticle during ecdysis. Histological studies on termites exposed to this compound reveal a disrupted and improperly formed new cuticle.[5][10] While the molting process is initiated, the new exoskeleton lacks integrity.[5] As the insect attempts to shed its old cuticle, muscle contractions and peristalsis cause the malformed new cuticle to tear.[5][10] This ultimately leads to death from the loss of hemolymph, desiccation, and an inability to complete the molt.[5]

Quantitative Efficacy and Pharmacokinetics

This compound has demonstrated greater potency and a longer biological half-life compared to other chitin synthesis inhibitors like hexaflumuron and diflubenzuron.[1][6]

Comparative Efficacy Data

The following tables summarize key quantitative data from laboratory and field studies.

Table 1: Comparative Activity of this compound and Hexaflumuron in Termites (Reticulitermes flavipes)

| Parameter | This compound | Hexaflumuron | Source |

|---|---|---|---|

| Toxicity Dose | 2-3x more toxic | Baseline | [6] |

| Internal Dose for Toxicity | 5-6x less required | Baseline | [1] |

| Biological Half-Life | 29 - 91 days | 8 - 9 days | [1][6] |

| Clearance from Body | Slower | Faster |[1] |

Table 2: Efficacy of this compound Against Various Urban Pests

| Pest Species | Formulation | Concentration | Result | Source |

|---|---|---|---|---|

| Subterranean Termites | Bait Matrix | 0.5% | Colony elimination in < 1 year | [4] |

| German Cockroach | Dust | Not Specified | 99.9% population reduction (16 wks) | [11] |

| German Cockroach | Gel | Not Specified | 97.7% population reduction (16 wks) | [11] |

| Carpenter Ants | Sucrose Agar (B569324) | 0.5% | 100% mortality by day 17 (lab) | [1] |

| Formosan Subterranean Termites | Bait Matrix | 0.5% | Infestations eliminated in 71-92 days |[12] |

Experimental Protocols

The evaluation of this compound's efficacy involves standardized laboratory bioassays and long-term field trials.

Protocol: Laboratory No-Choice Feeding Bioassay

This protocol is a representative methodology for assessing the intrinsic toxicity and speed of action of a this compound bait.

-

Insect Collection: Collect subterranean termites (e.g., Reticulitermes flavipes) from active field colonies and maintain them in laboratory containers with a moist substrate.

-

Acclimation: Allow termites to acclimate to laboratory conditions (e.g., 25°C, >85% RH) for at least 7 days.

-

Bait Preparation: Prepare a cellulose-based bait matrix containing 0.5% (w/w) this compound. A control bait without the active ingredient is also prepared.

-

Experimental Units: Use Petri dishes or similar containers with a moistened sand or agar substrate. Place a pre-weighed amount of the bait matrix (control or this compound) in each unit.

-

Termite Introduction: Introduce a known number of worker termites (e.g., 100-200) into each experimental unit. Multiple replicates (e.g., 3-5) should be established for each treatment.

-

Incubation: Maintain the units in a dark incubator at constant temperature and humidity.

-

Analysis: Analyze mortality data using statistical methods such as Probit analysis or ANOVA to compare treatments.

Protocol: Field Efficacy Trial for Colony Elimination

This protocol outlines the steps for evaluating the effectiveness of a this compound baiting system in eliminating subterranean termite colonies under real-world conditions.

-

Site Selection: Identify multiple structures with confirmed active subterranean termite infestations.

-

Station Installation: Install commercial in-ground bait stations (e.g., Sentricon®) in the soil around the perimeter of each structure, spaced according to manufacturer guidelines. Initially, these stations contain untreated wood monitoring devices.

-

Initial Monitoring: Inspect the monitoring devices regularly (e.g., monthly or quarterly) for evidence of termite activity.

-

Bait Application: Once termites are found in a station, the wood monitor is replaced with a bait tube containing the 0.5% this compound bait matrix.[4]

-

Baiting and Inspection: The baited stations are inspected at set intervals (e.g., quarterly). Bait consumption is recorded, and bait tubes are replaced as they are depleted.[4]

-

Confirmation of Elimination: A colony is considered eliminated when termite feeding activity ceases in all stations and there is no further evidence of termites on the structure. This absence of activity must be confirmed through continued monitoring for a prolonged period (e.g., at least 12 consecutive months) after the last signs of activity.[4]

Conclusion

This compound's mode of action as a chitin synthesis inhibitor makes it an exceptionally effective and specific tool for insect population management, particularly for social insects like termites. Its high intrinsic toxicity, slow action, and long half-life are key attributes that facilitate widespread distribution within a colony before lethal effects manifest. By disrupting the fundamental physiological process of cuticle formation, this compound ensures mortality at the point of molting, providing a reliable mechanism for colony elimination. The data and protocols presented underscore its efficacy and the scientific basis for its use in modern pest management programs.

References

- 1. icup.org.uk [icup.org.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lincolnpestcontrol.com [lincolnpestcontrol.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Behavioral and histological changes in the Formosan subterranean termite (Isoptera: Rhinotermitidae) induced by the chitin synthesis inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. k-state.edu [k-state.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. entomology.rutgers.edu [entomology.rutgers.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Noviflumuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Noviflumuron, a benzoylurea (B1208200) class insecticide. This compound acts as an insect growth regulator by inhibiting chitin (B13524) synthesis, a critical component of the insect exoskeleton.[1][2] Understanding its spectroscopic profile is essential for quality control, metabolic studies, and regulatory compliance. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-[[3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | [1][3] |

| Chemical Formula | C₁₇H₇Cl₂F₉N₂O₃ | [1][3] |

| Molar Mass | 529.14 g·mol⁻¹ | [1][3] |

| CAS Number | 121451-02-3 | [1][3] |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity.

Expected Mass Spectrometry Data

Based on its molecular formula, the following ions are expected in the mass spectrum of this compound.

| Ion Type | Calculated m/z | Notes |

| [M+H]⁺ | 530.9768 | Protonated molecule, expected in positive ion mode ESI or APCI. |

| [M-H]⁻ | 528.9612 | Deprotonated molecule, potentially observable in negative ion mode.[4] |

| [M+Na]⁺ | 552.9587 | Sodium adduct, common in ESI-MS. |

| [M+K]⁺ | 568.9327 | Potassium adduct, also possible in ESI-MS. |

Note: The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key feature for identifying this compound in the mass spectrum.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a general guideline for the analysis of benzoylurea insecticides like this compound.[4][5][6]

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to prepare a stock solution.

-

Perform serial dilutions to prepare working standards in the range of 0.01 to 1 mg/kg.[5][6]

-

For analysis in complex matrices (e.g., food, soil), a sample extraction and clean-up step, such as pressurized liquid extraction or solid-phase extraction, is required.[4][5][6]

-

-

Chromatographic Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used for the separation of benzoylurea insecticides.[4]

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid) and an organic solvent like acetonitrile or methanol.[7]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often operated in positive ion mode for benzoylureas.[4][7]

-

Analyzer: A triple quadrupole or ion trap mass analyzer is commonly used for its sensitivity and selectivity.[5][6]

-

Scan Mode: Full scan mode can be used for initial identification, while Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3100 | N-H | Stretching |

| 1700 - 1650 | C=O (Amide/Urea) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| 1300 - 1100 | C-F | Stretching |

| 1250 - 1000 | C-O (Ether) | Stretching |

| 800 - 600 | C-Cl | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.[9] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement: Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. icup.org.uk [icup.org.uk]

- 3. This compound | C17H7Cl2F9N2O3 | CID 9828359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Noviflumuron: A Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noviflumuron is a second-generation benzoylphenylurea (B10832687) insecticide developed by Dow AgroSciences (now Corteva Agriscience).[1][2] First synthesized in 1995, it represents a significant advancement in insect growth regulators, specifically targeting the synthesis of chitin (B13524), a crucial component of the insect exoskeleton.[1][2][3] This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key experimental findings related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pest management.

Chemical and Physical Properties

This compound is an odorless, crystalline white solid with low water solubility and a high melting point.[1][3] Its chemical structure is a refinement of its predecessor, hexaflumuron (B1673140), with modifications that enhance its biological activity.[4][5]

| Property | Value |

| IUPAC Name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide[4][6][7][8] |

| CAS Number | 121451-02-3[4][6][7][8] |

| Molecular Formula | C₁₇H₇Cl₂F₉N₂O₃[4][5][6] |

| Molecular Weight | 529.14 g/mol [7][9] |

| Melting Point | 153-157 °C[9] |

| Water Solubility | 0.194 mg/L (at 20°C)[9] |

| Log P (octanol/water) | 4.94 (at 20°C)[9] |

Synthesis Pathway

The industrial synthesis of this compound, like other benzoylphenylurea insecticides, typically involves the reaction of a substituted aniline (B41778) with a benzoyl isocyanate. The key precursors for this compound are 2,6-difluorobenzamide (B103285) and 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline.[9][10][11][12] The general synthesis can be conceptualized as a multi-step process.

First, 2,6-difluorobenzoyl chloride is reacted with a cyanate (B1221674) source, in the presence of a catalyst, to form 2,6-difluorobenzoyl isocyanate. This is a key intermediate in the synthesis of many benzoylphenylurea insecticides.

In a separate pathway, the complex substituted aniline, 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, is synthesized. While the precise industrial route is proprietary, it would involve the multi-step synthesis of a substituted benzene (B151609) ring with the required chloro, fluoro, and hexafluoropropoxy groups, followed by nitration and subsequent reduction to form the aniline.

Finally, the 2,6-difluorobenzoyl isocyanate is reacted with 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in an anhydrous organic solvent. This reaction forms the urea (B33335) linkage, yielding the final this compound molecule. The crude product is then purified through recrystallization.

Mechanism of Action: Chitin Synthesis Inhibition

This compound is an insect growth regulator (IGR) that functions by inhibiting chitin synthesis.[7][8][13] Chitin is a vital polymer of N-acetylglucosamine that forms the primary structural component of the insect exoskeleton.[14][15] By disrupting the deposition of chitin during the molting process, this compound prevents the successful formation of a new cuticle, leading to mortality, particularly in larval and nymphal stages.[2][3]

The precise molecular target of benzoylphenylureas was a subject of research for many years. While it was known to disrupt chitin deposition, it did not directly inhibit the catalytic activity of chitin synthase in cell-free systems. More recent research has provided compelling evidence that benzoylphenylureas, along with other classes of chitin synthesis inhibitors, directly interact with the chitin synthase enzyme (CHS1).[7][16] It is believed that these inhibitors bind to a site on the enzyme that is distinct from the catalytic site, allosterically inhibiting its function and preventing the polymerization of UDP-N-acetylglucosamine into chitin chains.[7][16] This disruption of the cuticle's structural integrity is the direct cause of mortality, as the insect is unable to survive the molting process.[17]

Key Experimental Findings and Efficacy Data

Dow AgroSciences initiated extensive laboratory and field trials on this compound starting in 1995.[1][2] These studies demonstrated its superior potency and broader spectrum of activity compared to hexaflumuron against various household and structural pests, including termites, cockroaches, fleas, and ants.[1][2]

Termite Control

This compound has proven to be highly effective in controlling subterranean termite populations. It is a key active ingredient in termite baiting systems like the Sentricon® Termite Colony Elimination System.[1][13]

Quantitative Efficacy Data against Termites

| Parameter | Species | Value | Reference |

| LC50 (ingestion) | Reticulitermes flavipes | Significantly more potent than hexaflumuron | [1] |

| Colony Elimination Time (Field Trials) | Reticulitermes spp. | Mean of 107 days (compared to 205 days for hexaflumuron) | |

| Colony Elimination Time (Field Trials) | Coptotermes formosanus | 71-92 days | [18] |

| Pharmacokinetics (Half-life in termites) | Reticulitermes flavipes | 29-91 days (compared to 8-9 days for hexaflumuron) | [1] |

Cockroach Control

This compound is also effective against German cockroaches, primarily through ingestion of bait formulations.

Quantitative Efficacy Data against German Cockroaches (Blattella germanica)

| Formulation | Exposure Time | Population Reduction | Reference |

| 0.5% Dust (Laboratory Arenas) | 16 weeks | 99.9% | [2][17] |

| 0.5% Gel (Laboratory Arenas) | 16 weeks | 97.7% | [2][17] |

| 0.2% Suspension Concentrate (Laboratory Arenas) | 16 weeks | 65.6% | [2][17] |

| 0.5% Dust (Field - Apartments) | 16 weeks | 56.1 - 96.9% trap catch reduction | [2] |

| 0.5% Gel (Field - Apartments) | 16 weeks | 34.9 - 92.5% trap catch reduction | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the development of this compound.

Laboratory Bioassay for Termite Efficacy (No-Choice Feeding)

Objective: To determine the intrinsic toxicity and speed of kill of this compound against subterranean termites when no alternative food source is available.

Materials:

-

Subterranean termites (e.g., Reticulitermes flavipes)

-

Filter paper or cellulose-based matrix

-

This compound (technical grade)

-

Acetone (B3395972) (or other suitable solvent)

-

Petri dishes or similar containers

-

Sand or vermiculite (B1170534) substrate

-

Distilled water

Procedure:

-

Preparation of Treated Matrix: Dissolve this compound in acetone to achieve desired concentrations (e.g., 1, 10, 100, 1000, 10,000 ppm). Apply a known volume of the solution evenly to pre-weighed filter paper discs and allow the solvent to evaporate completely. A control group with solvent-treated filter paper should also be prepared.

-

Experimental Setup: Place a layer of moistened sand or vermiculite at the bottom of each petri dish. Place one treated or control filter paper disc in each dish.

-

Termite Introduction: Introduce a pre-determined number of worker termites (e.g., 100) into each petri dish.

-

Incubation: Maintain the petri dishes in a controlled environment (e.g., 25-28°C and >85% relative humidity) in the dark.

-

Data Collection: Record termite mortality at regular intervals (e.g., daily or weekly) for a specified duration (e.g., 42 days). At the end of the experiment, the remaining filter paper can be dried and weighed to determine consumption.

-

Data Analysis: Calculate the percentage mortality for each concentration and time point. Determine the LC50 (lethal concentration to kill 50% of the population) values using probit analysis or other suitable statistical methods.

Field Trial Protocol for Subterranean Termite Control with Bait Stations

Objective: To evaluate the efficacy of this compound baits in eliminating subterranean termite colonies under field conditions.

Materials:

-

Termite bait stations (e.g., Sentricon® stations)

-

This compound bait matrix (e.g., 0.5% active ingredient)

-

Wooden monitoring devices

-

Tools for installing bait stations

-

Data recording sheets

Procedure:

-

Site Selection and Inspection: Identify structures with active subterranean termite infestations. Conduct a thorough inspection to determine the extent of the infestation and locate active foraging galleries.

-

Installation of Bait Stations: Install bait stations in the soil around the perimeter of the infested structure at specified intervals (e.g., every 10-20 feet) and in areas with known termite activity. Initially, stations may contain wooden monitoring devices.

-

Monitoring: Inspect the monitoring devices at regular intervals (e.g., monthly or quarterly).[19]

-

Baiting: When termite activity is detected in a monitoring device, replace it with a bait tube containing the this compound matrix. Auxiliary stations with bait may be installed adjacent to active stations.[19]

-

Continued Monitoring and Re-baiting: Continue to monitor all stations at regular intervals. Replenish bait as it is consumed. Record the amount of bait consumed and the level of termite activity at each inspection.

-

Determination of Colony Elimination: Colony elimination is presumed when termite activity ceases in all bait stations and monitoring devices and there is no further evidence of termites in or around the structure for an extended period (e.g., 12 consecutive months).[3]

-

Data Analysis: Analyze data on the time to colony elimination, the amount of bait consumed, and the number of stations attacked.

Conclusion

This compound represents a significant milestone in the development of insecticides with a targeted mode of action. Its discovery and subsequent development by Dow AgroSciences have provided a highly effective and reduced-risk solution for the management of key structural pests, particularly subterranean termites. The enhanced potency and favorable pharmacokinetic profile of this compound compared to its predecessors have led to faster colony elimination and improved pest control outcomes. The detailed understanding of its mechanism of action as a chitin synthesis inhibitor continues to inform the development of new and even more effective insect growth regulators. This technical guide serves as a foundational resource for professionals in the field, summarizing the critical data and methodologies that have established this compound as a cornerstone of modern integrated pest management programs.

References

- 1. Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New methods for high-accuracy insect chitin measurement. | Semantic Scholar [semanticscholar.org]

- 3. icup.org.uk [icup.org.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy this compound | 121451-02-3 [smolecule.com]

- 6. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Determination of Chitin Content in Insects: An Alternate Method Based on Calcofluor Staining [frontiersin.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound [drugfuture.com]

- 10. 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | 121451-05-6 [chemicalbook.com]

- 11. 121451-05-6|3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline|BLD Pharm [bldpharm.com]

- 12. kr.shdaeyeonchem.com [kr.shdaeyeonchem.com]

- 13. pestboard.ca.gov [pestboard.ca.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. birc.org [birc.org]

- 16. benchchem.com [benchchem.com]

- 17. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. entomology.rutgers.edu [entomology.rutgers.edu]

- 19. Quantification of Chitinase Activity in Fusarium oxysporum [bio-protocol.org]

Toxicological Profile of Noviflumuron on Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noviflumuron, a benzoylphenylurea (B10832687) insecticide, is a potent chitin (B13524) synthesis inhibitor highly effective against subterranean termites.[1][2] Its mode of action disrupts the molting process in insects, leading to mortality.[1][2] While targeted for pest control, understanding its toxicological impact on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound on a range of non-target species, presenting quantitative data, experimental protocols, and visual representations of its mode of action and testing workflows.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound to various non-target organisms. The data is compiled from multiple sources and presented for clear comparison.

Table 1: Acute Toxicity of this compound to Mammals

| Species | Endpoint | Value (mg/kg bw) | Test Guideline (Inferred) | Reference |

| Rat (Rattus norvegicus) | Oral LD50 | > 5000 | OECD 423 | [3][4] |

| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | > 5000 | OECD 402 | [4] |

| Rat (Rattus norvegicus) | Inhalation LC50 (4h) | > 5.24 mg/L | OECD 403 | [4] |

Table 2: Acute and Dietary Toxicity of this compound to Birds

| Species | Endpoint | Value | Test Guideline (Inferred) | Reference |

| Bobwhite Quail (Colinus virginianus) | Oral LD50 | > 2000 mg/kg bw | OECD 223 | [4] |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 (5-day) | 4100 mg/kg diet | OECD 205 | [4] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 (5-day) | > 5000 mg/kg diet | OECD 205 | [5] |

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Test Guideline (Inferred) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 2.0 | OECD 203 | [4] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | > 2.0 | OECD 203 | [4] |

| Water Flea (Daphnia magna) | 48-hour EC50 | 0.0003 | OECD 202 | [4] |

Table 4: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Test Guideline (Inferred) | Reference |

| Earthworm (Eisenia fetida) | 14-day LC50 | > 10,000 mg/kg soil | OECD 207 | [4] |

| Honeybee (Apis mellifera) | 48-hour Contact LD50 | > 100 µ g/bee | OECD 214 | [4] |

| Honeybee (Apis mellifera) | 48-hour Oral LD50 | > 100 µ g/bee | OECD 213 | [4] |

Experimental Protocols

The toxicological data presented above are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of data. Below are detailed summaries of the methodologies for key experiments.

Mammalian Acute Oral Toxicity (as per OECD 423)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Typically, rats of a standard laboratory strain are used. Animals are young, healthy, and of a specified weight range.

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, though fasting is required before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is kept as low as practical.

-

Procedure: A stepwise procedure is used where a group of animals (typically 3 of a single sex) is dosed at a defined level. The outcome of this first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

-

Endpoint: The primary endpoint is the acute oral lethal dose 50 (LD50), which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Avian Acute Oral Toxicity (as per OECD 223)

This guideline is designed to determine the acute oral toxicity of substances to birds.

-

Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

-

Test Conditions: Birds are housed in pens under controlled environmental conditions. They are acclimated to the test conditions for at least seven days before the test begins.

-

Dose Administration: The test substance is administered as a single oral dose, typically via gavage or capsule.

-

Procedure: A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality or signs of toxicity are observed, no further testing is required. If mortality occurs, a full dose-response study with at least four dose levels is conducted to determine the LD50.

-

Observations: Birds are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days after dosing. Body weight and food consumption are also monitored.

-

Endpoint: The acute oral LD50 is calculated, along with the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Aquatic Toxicity: Fish Acute Toxicity Test (as per OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

-

Test Species: Commonly used freshwater species include the Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

-

Test System: The test can be conducted under static, semi-static, or flow-through conditions. The choice depends on the properties of the test substance.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. A control group is maintained in water without the test substance.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

-

Endpoint: The LC50 (Lethal Concentration 50) at 96 hours is determined.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (as per OECD 202)

This test assesses the acute immobilizing effect of a substance on daphnids.

-

Test Organism: Daphnia magna is the most commonly used species.

-

Test System: The test is conducted in glass vessels under controlled temperature and lighting conditions.

-

Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Endpoint: The EC50 (Effective Concentration 50) for immobilization at 48 hours is calculated.